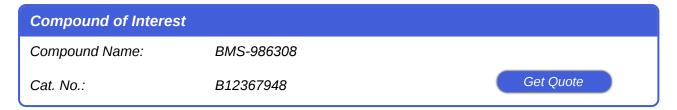


Head-to-Head Comparison: BMS-986308 and Spironolactone in Diuresis and Natriuresis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of **BMS-986308**, a novel selective inhibitor of the renal outer medullary potassium (ROMK) channel, and spironolactone, a long-standing mineralocorticoid receptor (MR) antagonist. The focus of this comparison is on their mechanisms of action, preclinical efficacy, and clinical pharmacodynamic effects related to diuresis and natriuresis.

Executive Summary

BMS-986308 and spironolactone both induce diuresis and natriuresis with a potassium-sparing effect, yet they achieve this through distinct molecular mechanisms. **BMS-986308** offers a highly selective, novel mechanism by directly targeting the ROMK channel, a key regulator of potassium and sodium transport in the nephron. Spironolactone, a steroidal compound, acts by antagonizing the mineralocorticoid receptor, thereby blocking the effects of aldosterone. This guide presents available quantitative data, experimental methodologies, and visualizes the distinct signaling pathways to aid researchers in understanding the comparative profiles of these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data available for **BMS-986308** and spironolactone. It is important to note that a direct head-to-head clinical trial has not been conducted; therefore, the data is compiled from separate preclinical and clinical studies.



Parameter	BMS-986308	Spironolactone	Reference
Target	Renal Outer Medullary Potassium (ROMK) Channel	Mineralocorticoid Receptor (MR)	[1][2]
Mechanism of Action	Selective, reversible inhibition	Competitive antagonism	[1][2]
Potency (in vitro)	IC50: 24 nM	KD: ~12.9 nM (in rat kidney homogenates)	[3][4]
Selectivity	Selective for ROMK over hERG and other Kir channels	Non-selective; also binds to androgen and progesterone receptors	[1][5]

Table 1: Molecular and Pharmacological Profile

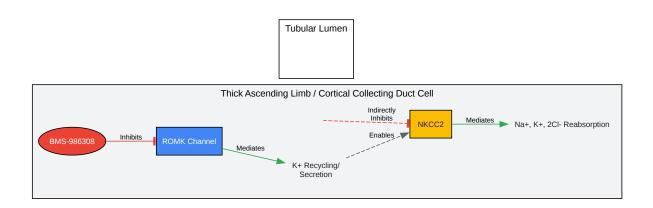
Study Type	Parameter	BMS-986308	Spironolactone	Reference
Preclinical (Rat Model)	Diuresis	Robust increase in a volume- loaded model (0.01-3 mg/kg)	Increased urine output (20 mg/kg)	[6][7]
Clinical (Healthy Volunteers)	Max. Urine Output Increase (from baseline)	+1683.0 mL (100 mg single dose, 0-6h)	Data not directly comparable from available studies	[8]
Clinical (Healthy Volunteers)	Max. Sodium Excretion Increase (from baseline)	+231.7 mmol (100 mg single dose, 0-6h)	Increased spot urine sodium to 84.13 mmol/L (in ADHF patients, 100 mg/day)	[8]
Clinical	Potassium Sparing Effect	No significant change in kaliuresis	Potassium- sparing effect well-established	[5]



Table 2: Preclinical and Clinical Diuretic and Natriuretic Effects

Signaling Pathways and Mechanisms of Action

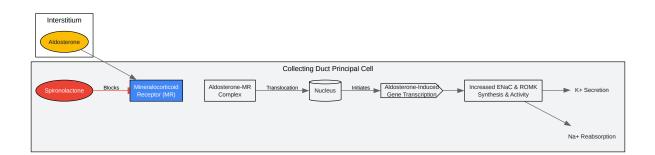
The distinct mechanisms of **BMS-986308** and spironolactone are visualized below. **BMS-986308** acts directly on an ion channel in the apical membrane of nephron cells, while spironolactone acts on a nuclear hormone receptor to modulate gene expression.



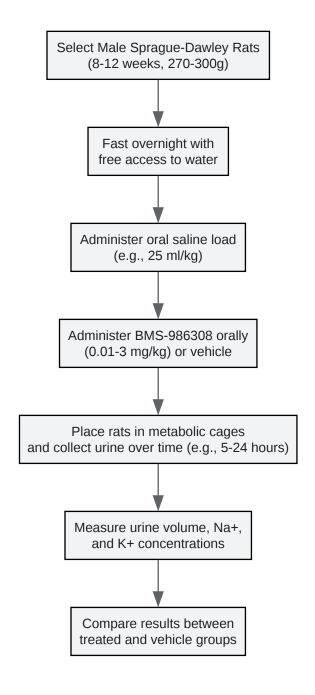
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Caption: Signaling pathway for BMS-986308.









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